molecular formula C19H15N3O5 B5767178 2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide

2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide

Cat. No. B5767178
M. Wt: 365.3 g/mol
InChI Key: HHZLDCOZYJCCIP-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide, also known as HNF, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. HNF is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. This compound has also been found to decrease the levels of reactive oxygen species, which are involved in oxidative stress-related diseases. In addition, this compound has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide has several advantages for lab experiments, such as its easy synthesis and availability. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, this compound has some cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide, such as the development of this compound derivatives with improved solubility and bioavailability. In addition, the study of this compound in combination with other drugs or therapies could enhance its efficacy. Further research is also needed to understand the molecular mechanisms of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a hydrazone derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research is needed to understand the full potential of this compound and its future applications.

Synthesis Methods

2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide can be synthesized using various methods, such as the reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and 2-hydroxy-N-phenylacetohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods include the reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and 2-aminophenol in the presence of acetic acid and the reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and 2-phenylhydrazinecarboxamide in the presence of ethanol.

Scientific Research Applications

2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide has been studied for its potential applications in various fields, such as cancer treatment, antimicrobial activity, and antioxidant activity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various strains of bacteria and fungi. In addition, this compound has been found to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(13-5-2-1-3-6-13)19(24)21-20-12-16-9-10-17(27-16)14-7-4-8-15(11-14)22(25)26/h1-12,18,23H,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZLDCOZYJCCIP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.